Asperglaucide
Overview
Description
Asperglaucide is an amide originally isolated from P. aurantiacum . It has diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties .
Synthesis Analysis
Asperglaucide is an effective constituent of purslane (Portulaca oleracea L.), a safe-to-eat greenery . It has been found to have effects on endothelial function, endothelial nitric oxide synthase (eNOS) expression, vascular fluidity, renal and vascular reactive oxygen, and nitrogen species (ROS/RNS) production .Molecular Structure Analysis
The molecular formula of Asperglaucide is C27H28N2O4 . Its average mass is 444.522 Da and its monoisotopic mass is 444.204895 Da .Physical And Chemical Properties Analysis
Asperglaucide has a density of 1.2±0.1 g/cm^3, a boiling point of 716.1±60.0 °C at 760 mmHg, and a flash point of 386.9±32.9 °C . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .Scientific Research Applications
Microorganism Growth Promoters in Agriculture
Asperglaucide has potential applications in agriculture through the use of specific microorganisms. For example, microorganisms like Trichoderma asperellum have shown significant benefits in rice agriculture, improving physiological characteristics, nutrient uptake, biomass production, and grain yield (Nascente et al., 2016). Such microorganisms can be utilized as growth promoters, enhancing the overall productivity of crops.
Heterologous Protein and Small Molecule Production
The genus Aspergillus, to which Asperglaucide is related, is significant in biotechnology for the production of heterologous proteins and small molecules. Aspergillus species are being developed as expression hosts due to their potential in producing valuable products. This development focuses on creating a genetic engineering toolkit for these fungi, similar to those used in simpler organisms like yeasts and bacteria (Lubertozzi & Keasling, 2009).
Antifungal Activities
Asperglaucide-related compounds demonstrate significant antifungal activities. For instance, Perilla frutescens essential oil has shown potential as an antifungal agent against Aspergillus flavus, indicating the capacity of certain compounds to inhibit fungal growth and serve as novel antifungal agents (Hu et al., 2020).
Biocontrol in Plant Pathogens
Compounds related to Asperglaucide have been used in biocontrol applications against plant pathogens. For example, Trichoderma asperellum has been studied for its effectiveness in suppressing diseases like black pod disease in cacao in Cameroon. This mycoparasitic activity of T. asperellum indicates a significant potential for biocontrol in agriculture (Tondje et al., 2007).
Nanotechnology in Fungal Control
Nanotechnology offers novel approaches incontrolling fungal growth, where compounds like Asperglaucide could play a role. Mycosilver nanoparticles, for instance, synthesized from endophytic fungi, have shown broad-spectrum antifungal activity against phytopathogens like Aspergillus niger, suggesting the potential of nano-based fungicides as alternatives to chemical fungicides (Akther & Hemalatha, 2019).
Antimicrobial Resistance and Agricultural Practices
The use of fungicides in agriculture, including those related to Asperglaucide, has implications for antimicrobial resistance in human pathogens. Studies have explored the effects of agricultural fungicide use on the abundance and resistance of fungi like Aspergillus fumigatus, with findings indicating that azole fungicides do not significantly contribute to resistance in A. fumigatus (Barber et al., 2020).
Future Directions
properties
IUPAC Name |
[(2S)-2-[(2-benzamido-3-phenylpropanoyl)amino]-3-phenylpropyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPAURMDJZOGHU-SKCDSABHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893272 | |
Record name | Aurantiamide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aurantiamide acetate | |
CAS RN |
56121-42-7 | |
Record name | N-Benzoylphenylalanylphenylalinol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056121427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurantiamide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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